molecular formula C25H16ClF3N2O2S B2766053 (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate CAS No. 866049-68-5

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate

Numéro de catalogue: B2766053
Numéro CAS: 866049-68-5
Poids moléculaire: 500.92
Clé InChI: PLHYBIXJGPLNKZ-AMVVHIIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate is a structurally complex molecule featuring:

  • A quinoline core substituted at the 2-position with a [(4-chlorophenyl)methyl]sulfanyl group.
  • An imine-linked methylideneamino group at the 3-position of the quinoline ring.
  • A benzoate ester moiety with a trifluoromethyl substituent at the 3-position.

Propriétés

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF3N2O2S/c26-21-10-8-16(9-11-21)15-34-23-19(12-17-4-1-2-7-22(17)31-23)14-30-33-24(32)18-5-3-6-20(13-18)25(27,28)29/h1-14H,15H2/b30-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYBIXJGPLNKZ-AMVVHIIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate is a synthetic compound notable for its complex structure, which includes a quinoline core, a sulfenyl group, and a trifluoromethyl benzoate moiety. This unique arrangement of functional groups suggests potential pharmacological properties, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H16ClF3N2O2S
  • Molecular Weight : 500.92 g/mol
  • CAS Number : 866049-68-5
  • Density : 1.34 g/cm³ (predicted)
  • Boiling Point : 609.6 °C (predicted)
  • pKa : 0.98 (predicted)

Biological Activity Overview

The biological activity of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate is primarily attributed to its structural components:

  • Quinoline Core : Known for diverse biological activities including antimicrobial and antimalarial properties.
  • Chlorophenyl and Trifluoromethyl Groups : These substituents enhance lipophilicity and can improve binding affinity to biological targets.

The compound's mechanism of action is hypothesized to involve:

  • Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may interfere with bacterial protein synthesis pathways.
  • Disruption of Biofilm Formation : The presence of the trifluoromethyl group suggests enhanced activity against biofilms, particularly in Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Predictive models based on SAR analyses indicate that modifications in the compound's structure can significantly influence its biological activity. For example, the introduction of electronegative substituents like trifluoromethyl groups has been shown to enhance antibacterial potency.

Compound NameStructural FeaturesBiological Activity
4-ChloroquinolineChlorinated quinolineAntimalarial
2-AminoquinolineAmino group on quinolineAntimicrobial
ThioquinolineSulfur-containing quinolineAnticancer

Case Studies and Experimental Findings

Research has explored various derivatives and analogs of the compound, revealing insights into their efficacy:

  • Antimicrobial Activity :
    • In studies comparing related compounds, those with similar structures exhibited significant antimicrobial effects against strains such as MRSA and E. coli.
    • A derivative showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent.
  • Anticancer Properties :
    • Compounds with similar quinoline structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
    • The unique sulfenyl group in this compound may enhance its selectivity towards cancer cells compared to normal cells.

Applications De Recherche Scientifique

Biological Activities

The unique combination of functional groups in (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate contributes to its potential applications in the following areas:

  • Antibacterial Activity
    • Quinoline derivatives are known for their antibacterial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
    CompoundBacterial StrainActivity Level
    ASalmonella typhiModerate
    BBacillus subtilisStrong
  • Anticancer Activity
    • The presence of the sulfenyl group may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that quinoline derivatives can effectively inhibit the growth of various cancer cell lines.
  • Enzyme Inhibition
    • The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. Related compounds have demonstrated significant inhibitory action against these enzymes, which could be leveraged in therapeutic applications.

Structure-Activity Relationship (SAR)

Predictive models using SAR analyses indicate that the unique combination of functional groups in this compound may lead to enhanced biological activity compared to simpler analogs. This suggests that further optimization of the compound could yield even more potent derivatives.

Case Studies

Recent research has focused on synthesizing and evaluating related compounds:

  • Study on Antimicrobial Activity :
    • A synthesized quinoline derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy.
  • Cancer Cell Line Studies :
    • In vitro studies indicated that certain quinoline derivatives effectively inhibited the growth of cancer cell lines, with mechanisms involving apoptosis and inhibition of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Quinoline-Based Analogues

Quinoline derivatives are well-documented in medicinal chemistry for their antimicrobial, anticancer, and antimalarial properties. Key structural comparisons include:

Feature Target Compound Common Quinoline Analogues Biological Implications
C3 Substituent Methylideneamino group Common substituents: -NH₂, -OCH₃, halogens (e.g., chloroquine) The imine group may enhance metal-binding capacity or influence redox activity .
C2 Substituent [(4-Chlorophenyl)methyl]sulfanyl Alkyl/aryl sulfides or ethers (e.g., 2-mercaptoquinoline derivatives) Sulfanyl groups improve lipophilicity and membrane permeability .
Peripheral Groups 3-(Trifluoromethyl)benzoate ester Esterified carboxylic acids (e.g., mefloquine derivatives) Trifluoromethyl groups enhance metabolic stability and bioavailability .

Benzoate Esters with Trifluoromethyl Groups

The 3-(trifluoromethyl)benzoate moiety is structurally analogous to sulfonylurea herbicides and pharmaceuticals ():

Compound Core Structure Key Substituents Application
Target Compound Quinoline-linked benzoate 3-CF₃, imine, 4-Cl-C₆H₄-CH₂-S- Undocumented (potential pharmaceutical use)
Metsulfuron Methyl Ester () Triazine-linked benzoate 4-OCH₃, 6-CH₃-triazine, -SO₂NHCO- Herbicide (sulfonylurea class)
Triflusulfuron Methyl Ester () Triazine-linked benzoate 4-N(CH₃)₂, 6-CF₃CH₂O-triazine, -SO₂NHCO- Herbicide

Comparison :

  • Electronic Effects : The trifluoromethyl group in the target compound may confer greater electron-withdrawing effects than the methoxy or methyl groups in sulfonylureas, altering reactivity or binding affinity .
  • Stability : Benzoate esters in herbicides are prone to hydrolysis; the trifluoromethyl group could slow degradation, as seen in fluorinated agrochemicals .

Substructure Analysis ()

Frequent substructures in bioactive compounds include:

  • Quinoline + Sulfanyl: Associated with antitubercular activity (e.g., 2-mercaptoquinoline derivatives) .
  • Trifluoromethyl-Benzoate : Common in NSAIDs (e.g., celecoxib analogues) and herbicides for enhanced stability .

This hybrid may exhibit synergistic properties but requires empirical validation.

Spectral Data and Structural Elucidation

While direct spectroscopic data for the target compound are unavailable, methods from analogous studies () can be extrapolated:

Technique Expected Signals (Target Compound) Reference Data ()
¹H-NMR - Quinoline H4-H8: δ 7.5–8.9 ppm
- SCH₂Ar (4-Cl-C₆H₄): δ 3.5–4.0 ppm
- CF₃: No direct protons
Similar shifts observed for Zygocaperoside (quinoline protons: δ 7.6–8.7 ppm)
¹³C-NMR - CF₃: δ 120–125 ppm (q, J = 280–320 Hz)
- Quinoline C2-S: δ 45–50 ppm
Trifluoromethyl carbons in agrochemicals: δ 122–126 ppm
UV-Vis λmax ~260–300 nm (quinoline π→π* transitions) Isorhamnetin-3-O glycoside (λmax 254 nm)

Note: Discrepancies may arise due to conjugation effects from the imine and ester groups, necessitating targeted analysis .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core. A common approach includes:
  • Step 1 : Condensation of 3-(trifluoromethyl)benzoyl chloride with an appropriate amine to form the benzoate ester.
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using (4-chlorophenyl)methanethiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Schiff base formation by reacting the quinoline derivative with an amino-functionalized intermediate under anhydrous conditions (e.g., ethanol reflux with glacial acetic acid as a catalyst) .
    Characterization should include HPLC purity analysis , ¹H/¹³C NMR , and FT-IR to confirm structural integrity .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : Stability studies should be conducted under controlled conditions:
  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Solvent Compatibility : Use anhydrous DMSO or acetonitrile to avoid hydrolysis of the trifluoromethyl or sulfanyl groups .
  • Monitoring : Regular HPLC or LC-MS analysis over 1–4 weeks to detect degradation products (e.g., free thiols or hydrolyzed esters) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. To address this:
  • Dose-Response Curves : Test a wide concentration range (nM to μM) to identify non-linear effects .
  • Matrix Effects : Compare results in cell-based vs. cell-free systems (e.g., enzyme inhibition assays) to isolate interference from cellular components .
  • Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .

Q. How can computational modeling predict degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Use density functional theory (DFT) to identify vulnerable bonds (e.g., Schiff base or sulfanyl linkages) .
  • Step 1 : Simulate hydrolysis kinetics at pH 7.4 using molecular dynamics (MD) software like GROMACS .
  • Step 2 : Validate predictions with LC-HRMS to detect hydrolytic products (e.g., free quinoline or benzoic acid derivatives) .

Q. What are the limitations of current structural characterization techniques for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Challenges include low crystal yield due to the compound's flexible Schiff base moiety. Co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve results .
  • NMR Limitations : Signal overlap from trifluoromethyl and aromatic protons can obscure resolution. Use ¹⁹F NMR or selective 2D-COSY to resolve ambiguities .

Methodological Challenges & Solutions

Q. How to design experiments to assess the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. non-specific interactions .
  • Control Experiments : Include structurally similar but inactive analogs to rule out assay artifacts .

Q. What are best practices for analyzing data from high-throughput screening (HTS) of this compound?

  • Methodological Answer :
  • Z-factor Analysis : Ensure assay robustness (Z > 0.5) by testing positive/negative controls in triplicate .
  • Hit Prioritization : Use machine learning algorithms (e.g., random forest) to rank hits based on potency, selectivity, and ADMET properties .

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